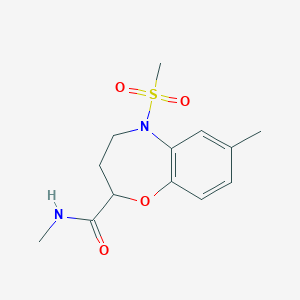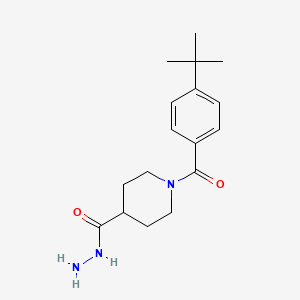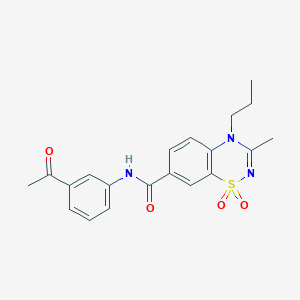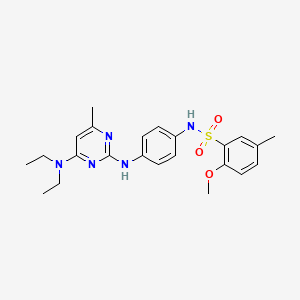![molecular formula C26H27ClN2O4S B11237367 N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237367.png)
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the phenoxyphenyl intermediate: This involves the reaction of 5-chloro-2-phenol with a suitable phenyl halide under basic conditions to form the phenoxyphenyl moiety.
Sulfonylation: The phenoxyphenyl intermediate is then reacted with 2-methylbenzyl sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Piperidine ring formation: The sulfonylated intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides, amines, or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the phenoxyphenyl moiety.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes or its potential as a therapeutic agent.
Medicine: Research may focus on its potential use as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: The compound may be used in the development of new industrial processes or materials, particularly those requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(5-Chlor-2-phenoxyphenyl)-2-(4-Methoxyphenyl)acetamid
- N-(5-Chlor-2-phenoxyphenyl)-2-[(Methylsulfonyl)anilino]acetamid
Einzigartigkeit
N-(5-Chlor-2-phenoxyphenyl)-1-[(2-Methylbenzyl)sulfonyl]piperidin-3-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die bestimmte chemische und biologische Eigenschaften verleihen können. Diese Einzigartigkeit kann in verschiedenen Anwendungen genutzt werden und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C26H27ClN2O4S |
|---|---|
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-19-8-5-6-9-21(19)18-34(31,32)29-15-7-10-20(17-29)26(30)28-24-16-22(27)13-14-25(24)33-23-11-3-2-4-12-23/h2-6,8-9,11-14,16,20H,7,10,15,17-18H2,1H3,(H,28,30) |
InChI-Schlüssel |
RRDUSQJKQZRQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11237290.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11237298.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237312.png)
![N-(4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11237316.png)




![2'-(2-methylpropyl)-4'-(thiomorpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11237345.png)
![N-(4-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11237359.png)
![N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11237373.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11237383.png)

